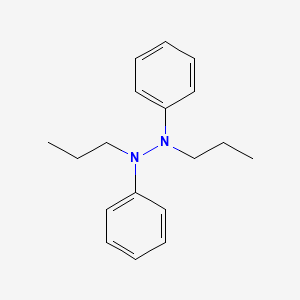
Hydrazine, 1,2-diphenyl-1,2-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is an organic compound with the molecular formula C18H24N2 and a molecular weight of 268.3966 . This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1,2-diphenyl-1,2-dipropyl- typically involves the reaction of appropriate phenyl and propyl derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of hydrazine derivatives generally involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity. The exact industrial methods for producing hydrazine, 1,2-diphenyl-1,2-dipropyl- are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-diphenyl-1,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as nitric acid or permanganate.
Reduction: It can act as a reducing agent and participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, permanganate, and silver nitrate are commonly used oxidizing agents.
Reducing Agents: Hydrazine itself can act as a reducing agent.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding nitroso or nitro derivatives, while reduction reactions may yield amines or other reduced forms.
Applications De Recherche Scientifique
Hydrazine, 1,2-diphenyl-1,2-dipropyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazine, 1,2-diphenyl-1,2-dipropyl- involves its interaction with various molecular targets and pathways. As a hydrazine derivative, it can participate in nucleophilic addition reactions, such as the Wolff-Kishner reduction, where it reacts with carbonyl compounds to form hydrazones . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, 1,2-diphenyl-: A similar compound with the molecular formula C12H12N2.
Hydrazine, 1,1-dipropyl-: Another related compound with the molecular formula C6H16N2.
Uniqueness
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63378-84-7 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1,2-dipropylhydrazine |
InChI |
InChI=1S/C18H24N2/c1-3-15-19(17-11-7-5-8-12-17)20(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
KUCXAKLCGSRKMG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC=CC=C1)N(CCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


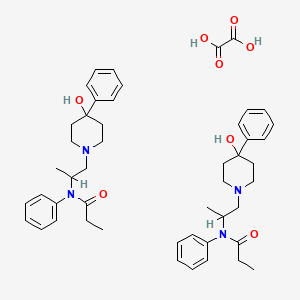
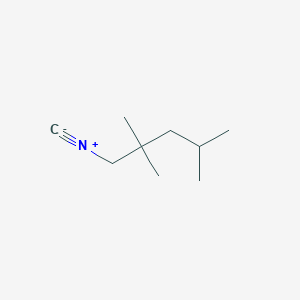
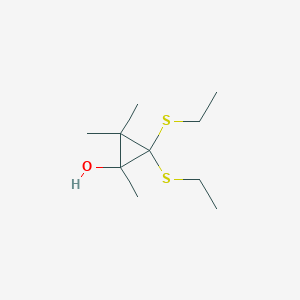
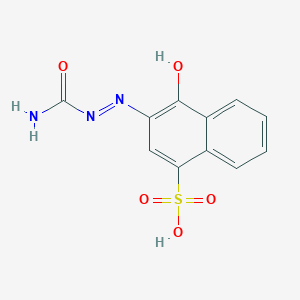


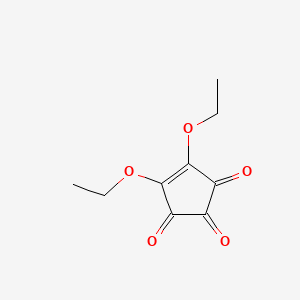

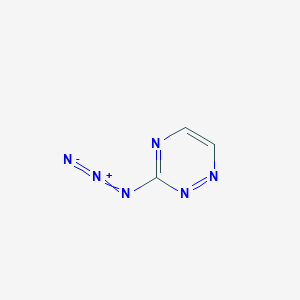
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)


![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)

